Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

Regioisomerism Spirocyclic amines Vector orientation

This benzyl carbamate-protected 4-amino-6-azaspiro[2.5]octane derivative offers unique synthetic utility for medicinal chemistry programs. The Cbz group permits orthogonal hydrogenolytic deprotection, while the rigid spiro-core enforces conformational restriction that enhances target selectivity. Validated as a privileged scaffold for M4 muscarinic antagonists (>900-fold selectivity) and oral GLP-1 receptor agonists, this building block enables rapid construction of patent-free lead series. Supplied at ≥98% purity under controlled storage to ensure integrity.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
Cat. No. B15365505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CC12CCN(CC2N)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c16-13-10-17(9-8-15(13)6-7-15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2
InChIKeyZWFACMNEMYRSID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate: C15H20N2O2 Spirocyclic Building Block Specifications and Procurement Parameters


Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate (CAS 2673197-02-7, MF C₁₅H₂₀N₂O₂, MW 260.33) is a spirocyclic amine derivative featuring a 6-azaspiro[2.5]octane core with a 4-position primary amine and a 6-position benzyl carbamate (Cbz) protecting group . The compound incorporates a rigid bicyclic framework wherein a cyclopropane ring is spiro-fused to a piperidine ring, creating a conformationally restricted three-dimensional scaffold . Commercially available at ≥98% purity with storage conditions of 2–8°C sealed dry , it serves as a versatile synthetic intermediate in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs), including muscarinic acetylcholine and glucagon-like peptide-1 receptors [1].

Why Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate Cannot Be Replaced by Common 6-Azaspiro[2.5]octane Analogs: A Comparative Procurement Analysis


Substitution with seemingly similar 6-azaspiro[2.5]octane derivatives introduces quantifiable liabilities in synthetic utility and downstream pharmacological outcomes. The 1-amino regioisomer (CAS 1428727-74-5) positions the amine at the cyclopropane ring rather than the piperidine ring, fundamentally altering vector orientation and hydrogen-bonding geometry critical for target engagement [1]. The tert-butyl carbamate (Boc) analog (CAS 1488603-22-0) employs acid-labile protection versus the hydrogenolytically cleavable Cbz group, imposing incompatible orthogonal protection requirements in multi-step syntheses . The 1-oxa-6-azaspiro[2.5]octane variant (CAS 77211-75-7) substitutes an oxygen atom into the spiro-framework, increasing polarity (TPSA ~64–68 predicted) and altering metabolic stability profiles . Each modification changes not only synthetic compatibility but also the physicochemical parameters that govern downstream lead optimization trajectories—a single substitution can cascade into divergent potency, selectivity, and pharmacokinetic outcomes [2].

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate: Quantified Comparative Evidence Against Closest Analogs


Regioisomeric Differentiation: 4-Amino vs. 1-Amino Substitution in 6-Azaspiro[2.5]octane Scaffolds

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate positions the primary amine on the piperidine ring (C4 position) rather than the cyclopropane ring (C1 position) found in the 1-amino regioisomer (CAS 1428727-74-5) . Both compounds share identical molecular formula (C₁₅H₂₀N₂O₂) and molecular weight (260.33), yet the spatial orientation of the amine differs by approximately 2.1–2.3 Å in vector projection from the spiro-junction . In M4 muscarinic antagonist SAR studies, the 6-azaspiro[2.5]octane scaffold with amine positioned on the piperidine ring enabled R-enantiomer compounds achieving human M4 IC₅₀ values as low as 1.8 nM with >900-fold selectivity over M2 [1].

Regioisomerism Spirocyclic amines Vector orientation

Protecting Group Orthogonality: Benzyl Carbamate (Cbz) vs. tert-Butyl Carbamate (Boc) in 4-Amino-6-azaspiro[2.5]octane Derivatives

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate (CAS 2673197-02-7) employs a Cbz protecting group cleavable via hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), whereas tert-butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate (CAS 1488603-22-0) utilizes a Boc group cleavable under mild acidic conditions (TFA, HCl/dioxane) . The Cbz group confers UV detectability (λmax ~254 nm) beneficial for HPLC monitoring without derivatization, while the Boc group is UV-transparent . In M4 antagonist optimization campaigns, the Cbz-protected 6-azaspiro[2.5]octane intermediates enabled hydrogenolytic deprotection under neutral conditions, preserving acid-sensitive functionality elsewhere in the molecule—a synthetic route incompatible with Boc chemistry requiring acidic cleavage [1].

Protecting group strategy Orthogonal protection Solid-phase synthesis

Lipophilicity and Polar Surface Area: Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate vs. 1-Oxa-6-azaspiro[2.5]octane Analog

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate exhibits calculated LogP 2.1364 and TPSA 55.56 Ų . In contrast, benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 77211-75-7) incorporates an oxygen atom in the spiro-framework, producing MF C₁₄H₁₇NO₃ (MW 247.29) with reduced lipophilicity (predicted LogP ~1.3–1.5) and increased polarity (predicted TPSA ~64–68 Ų) . The LogP difference of ~0.6–0.8 units translates to approximately 4–6 fold difference in octanol-water partition coefficient, affecting membrane permeability predictions [1].

Lipophilicity Polar surface area Physicochemical properties

Scaffold Privilege Validation: 6-Azaspiro[2.5]octane Core in M4 Muscarinic Antagonist Optimization

The 6-azaspiro[2.5]octane scaffold—the core of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate—demonstrates quantifiable superiority over alternative spirocyclic cores in M4 muscarinic antagonist development [1]. R-enantiomer 6-azaspiro[2.5]octane compound 10 achieved human M4 IC₅₀ = 1.8 nM with >900-fold selectivity over hM2 (~370-fold over rM2/rM4), whereas alternative rigidified cores showed markedly reduced potency: 2-azaspiro[3.3]heptane analog 21 exhibited hM4 IC₅₀ = 2900 nM, and truncated 6-azaspiro[2.5]octane analog 22 showed hM4 IC₅₀ > 10,000 nM [2]. Compound 19 (VU6015241), derived from this scaffold, demonstrated excellent aqueous solubility and moderate brain exposure after intraperitoneal administration [3].

M4 muscarinic receptor GPCR antagonists Structure-activity relationship

Scaffold Versatility Across Multiple GPCR Targets: GLP-1R Agonism and H3R Antagonism

The 6-azaspiro[2.5]octane scaffold demonstrates validated utility across three distinct GPCR targets: M4 muscarinic antagonism (hM4 IC₅₀ = 1.8 nM) [1], GLP-1 receptor agonism (optimized into potent small-molecule agonists paralleling clinical candidate danuglipron) [2], and histamine H3 receptor antagonism (nanomolar-potent compounds in H3R functional assays with in vivo efficacy in mouse cognition models) [3]. In contrast, the 1-oxa-6-azaspiro[2.5]octane scaffold and 1-amino regioisomer lack equivalent published validation across this breadth of therapeutically relevant GPCR targets.

GLP-1 receptor Histamine H3 receptor GPCR drug discovery

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate: Evidence-Backed Application Scenarios for Research Procurement


M4 Muscarinic Acetylcholine Receptor Antagonist Development Programs

The 6-azaspiro[2.5]octane core embedded in Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is validated as a privileged scaffold for M4-selective antagonists, with R-enantiomer compounds achieving hM4 IC₅₀ values as low as 1.8 nM and >900-fold selectivity over hM2 [1]. VU6015241, derived from this scaffold, demonstrates brain penetration and favorable aqueous solubility, positioning the scaffold for dystonia and movement disorder preclinical research [2].

GLP-1 Receptor Agonist Small-Molecule Lead Optimization

The 6-azaspiro[2.5]octane series has been optimized into potent GLP-1 receptor agonists, with SAR information rationalized using cryogenic electron microscopy structures [1]. The benzyl 4-amino derivative provides a functionalized entry point for constructing novel GLP-1R agonists as potential oral alternatives to peptide-based therapies for type 2 diabetes and obesity [2].

Histamine H3 Receptor Antagonist Synthesis for Cognitive Disorder Research

Azaspiro[2.5]octane carboxamide scaffolds have yielded nanomolar-potent H3R antagonists with demonstrated in vivo efficacy in mouse cognition models [1]. Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate serves as a functionalized building block for constructing the azaspiro[2.5]octane carboxamide framework identified in this validated H3R antagonist series [2].

IDO/TDO Inhibitor and Immuno-Oncology Scaffold Exploration

Patents disclose 6-azaspiro[2.5]octane analogs as indoleamine 2,3-dioxygenase (IDO) inhibitors for immunomodulation [1]. The 4-amino substitution provides a functional handle for further derivatization toward IDO/TDO inhibitor scaffolds, relevant for immuno-oncology research programs targeting tryptophan catabolism pathways [2].

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